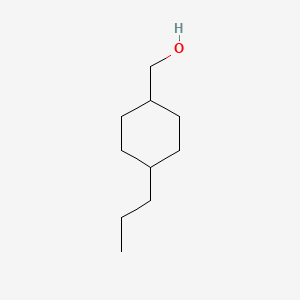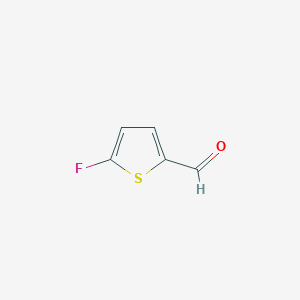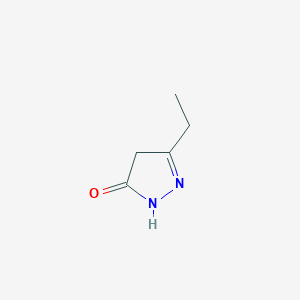
4-(Bromomethyl)-1-methoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. The process can be carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom of the methyl group, forming the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the bromination reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like carbon tetrachloride or dichloromethane can enhance the solubility of the reactants and improve the reaction rate. Post-reaction, the product can be purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 4-(Hydroxymethyl)-1-methoxy-2-methylbenzene, 4-(Cyanomethyl)-1-methoxy-2-methylbenzene.
Oxidation: 4-(Formyl)-1-methoxy-2-methylbenzene, 4-(Carboxy)-1-methoxy-2-methylbenzene.
Reduction: 1-Methoxy-2-methylbenzene.
科学的研究の応用
4-(Bromomethyl)-1-methoxy-2-methylbenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-methylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to a carbonyl group through the loss of electrons.
類似化合物との比較
4-(Bromomethyl)-1-methylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)-1-methoxy-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-(Bromomethyl)-1-methoxybenzene: Lacks the additional methyl group, affecting its steric and electronic properties.
Uniqueness: 4-(Bromomethyl)-1-methoxy-2-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which provides a combination of reactivity and stability. The methoxy group is an electron-donating group that can stabilize intermediates in reactions, while the bromomethyl group is a good leaving group, facilitating substitution reactions.
特性
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAPVXVRGYPASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565410 |
Source


|
| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122488-89-5 |
Source


|
| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)







